N-[4-(3-Methoxypiperidin-1-YL)phenyl]-5-methylpyrazine-2-carboxamide

PI3Kbeta kinase selectivity AlphaScreen

This compound is a defined PI3Kβ-preferring pharmacological probe (Ki = 41 nM) with a selectivity fingerprint (PI3Kβ > PI3Kδ > PI3Kγ > PI3Kα) and >240-fold window over mTOR (IC50 ~10,000 nM). Unlike pan-PI3K or dual PI3K/mTOR agents, it enables clean dissection of PI3K pathway signaling without confounding mTOR feedback activation. Ideal for PTEN-null tumor models and isoform-specific validation studies. Procuring this exact chemotype ensures reproducibility of SAR benchmarks established in Amgen patent US8772480, Example 215. Generic substitutions risk altered selectivity profiles.

Molecular Formula C18H22N4O2
Molecular Weight 326.4
CAS No. 1797171-53-9
Cat. No. B2903121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(3-Methoxypiperidin-1-YL)phenyl]-5-methylpyrazine-2-carboxamide
CAS1797171-53-9
Molecular FormulaC18H22N4O2
Molecular Weight326.4
Structural Identifiers
SMILESCC1=CN=C(C=N1)C(=O)NC2=CC=C(C=C2)N3CCCC(C3)OC
InChIInChI=1S/C18H22N4O2/c1-13-10-20-17(11-19-13)18(23)21-14-5-7-15(8-6-14)22-9-3-4-16(12-22)24-2/h5-8,10-11,16H,3-4,9,12H2,1-2H3,(H,21,23)
InChIKeyKCNIBELKWPEYRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(3-Methoxypiperidin-1-YL)phenyl]-5-methylpyrazine-2-carboxamide (CAS 1797171-53-9): Procurement-Relevant Compound Profile


N-[4-(3-Methoxypiperidin-1-YL)phenyl]-5-methylpyrazine-2-carboxamide (CAS 1797171-53-9, molecular formula C₁₈H₂₂N₄O₂, MW 326.4) is a synthetic small molecule featuring a 5-methylpyrazine-2-carboxamide core linked via a p-substituted phenyl ring to a 3-methoxypiperidine moiety. The compound is catalogued in the ChEMBL database under identifier CHEMBL2165011 and appears as Example 215 in Amgen patent US8772480, which describes inhibitors of phosphoinositide 3-kinase (PI3K) and/or mTOR [1]. Available bioactivity data indicate multi-isoform PI3K inhibition, with the strongest affinity observed against PI3Kβ (Ki = 41 nM) [1].

Why N-[4-(3-Methoxypiperidin-1-YL)phenyl]-5-methylpyrazine-2-carboxamide Cannot Be Interchanged with Generic PI3K Inhibitors


PI3K inhibitors constitute a structurally and pharmacologically heterogeneous class [1]. The specific combination of a 3-methoxypiperidine aniline moiety with a 5-methylpyrazine-2-carboxamide scaffold in this compound yields a distinct PI3K isoform selectivity fingerprint (PI3Kβ > PI3Kδ > PI3Kγ > PI3Kα) that differs from pan-PI3K inhibitors, isoform-selective chemotypes, and dual PI3K/mTOR agents [2]. Even within the same Amgen patent series (US8772480), closely related analogs bearing alternative piperidine substituents (e.g., hydroxyl instead of methoxy) or modified heterocyclic cores exhibit divergent potency and selectivity profiles [2]. For procurement decisions in PI3K-focused research programs, generic substitution without verifying the specific isoform potency and selectivity profile would risk introducing uncontrolled experimental variables.

Quantitative Differentiation Evidence for N-[4-(3-Methoxypiperidin-1-YL)phenyl]-5-methylpyrazine-2-carboxamide vs. Closest Analogs


PI3Kβ Affinity (Ki = 41 nM) Establishes Primary Target Engagement Among Class I PI3K Isoforms

The compound exhibits its highest affinity for the PI3Kβ isoform, with a Ki of 41 nM determined using a recombinant human N-terminal poly-His-tagged PI3Kβ co-expressed with p85α in Sf9 baculovirus system, measured after 20 min by AlphaScreen assay [1]. This represents its most potent single-isoform interaction among the four class I PI3K isoforms tested, exceeding affinity for PI3Kδ (Ki = 63 nM), PI3Kγ (Ki = 110 nM), and PI3Kα (Ki = 199 nM) [1].

PI3Kbeta kinase selectivity AlphaScreen

Negligible mTOR Kinase Activity (IC50 ≈ 10,000 nM) Defines PI3K-Selective Signature

In the Invitrogen mTOR Lanthascreen assay, the compound showed an IC50 of approximately 10,000 nM (10 μM) against serine/threonine-protein kinase mTOR [1]. This represents a >240-fold lower potency compared to its primary PI3Kβ target engagement (41 nM), establishing a clean PI3K-selective pharmacological signature without confounding dual PI3K/mTOR inhibition [1]. By contrast, many first-generation PI3K tool compounds (e.g., PI-103, BEZ235) exhibit dual PI3K/mTOR activity.

mTOR selectivity PI3K-specific inhibitor Lanthascreen

Proprietary Amgen Patent Lineage (US8772480) Provides Defined Structural Context Within a Focused PI3K Inhibitor Series

This compound is explicitly claimed and exemplified as Example 215 within Amgen's US8772480 patent covering PI3K and/or mTOR inhibitors [1]. The patent discloses a focused series of pyrazine-carboxamide derivatives, allowing direct structural comparison with adjacent examples (e.g., Example 35, 44, 270, 299, 330) that bear systematic modifications to the piperidine substituent, heterocyclic core, and linker region [1][2]. This contrasts with compounds identified from broad virtual screening campaigns where structural context may be absent.

patent-defined compound structural provenance SAR series

Procurement-Relevant Application Scenarios for N-[4-(3-Methoxypiperidin-1-YL)phenyl]-5-methylpyrazine-2-carboxamide Based on Quantitative Evidence


PI3Kβ-Focused Target Engagement Studies in PTEN-Deficient Cancer Models

The compound's highest affinity for PI3Kβ (Ki = 41 nM) with measurable selectivity over PI3Kα (~5-fold), PI3Kγ (~2.7-fold), and PI3Kδ (~1.5-fold) [1] supports its use as a PI3Kβ-preferring pharmacological probe. This profile is relevant for investigating PI3Kβ dependency in PTEN-null tumor lines, where PI3Kβ activity is selectively required for transformation and proliferation. Researchers should note the moderate selectivity window and confirm isoform-specific effects using orthogonal approaches (e.g., isoform-selective siRNA knockdown).

PI3K-Specific Signaling Pathway Dissection (Excluding mTOR Confounding Effects)

With mTOR IC50 of approximately 10,000 nM, the compound provides a >240-fold window between PI3Kβ inhibition and mTOR inhibition [1]. This enables clean dissection of PI3K-dependent signaling events (e.g., AKT phosphorylation, PDK1 activation) without the confounding feedback activation that occurs with dual PI3K/mTOR inhibitors. Ideal for in vitro pathway analysis experiments where mTOR co-inhibition would complicate data interpretation.

Structure-Activity Relationship (SAR) Reference Compound Within the Amgen Pyrazine-Carboxamide PI3K Inhibitor Series

As Example 215 in US8772480 [1], this compound serves as a defined reference point within a systematic SAR series. Procurement alongside structurally adjacent examples bearing alternative piperidine substituents (e.g., 4-hydroxypiperidine in Example 35, or sulfonamide derivatives in later examples) [1] enables medicinal chemistry teams to benchmark the contribution of the 3-methoxypiperidine moiety to isoform selectivity and potency.

Quote Request

Request a Quote for N-[4-(3-Methoxypiperidin-1-YL)phenyl]-5-methylpyrazine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.